molecular formula C15H10Cl2N2O B11803452 2-Chloro-4-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

2-Chloro-4-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

Cat. No.: B11803452
M. Wt: 305.2 g/mol
InChI Key: AQXRMNDTJFQFLI-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is a versatile chemical scaffold in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors. Its fused pyranopyridine structure is a privileged framework in heterocyclic chemistry, known for conferring significant biological activity and serving as a key intermediate in synthesizing more complex polycyclic systems . The specific substitution pattern on this core structure—featuring a chlorophenyl group and a carbonitrile functionality—makes it a valuable precursor for further chemical transformations, including cross-coupling reactions and nucleophilic substitutions, to generate diverse compound libraries for biological screening . Research into analogous pyrano[4,3-b]pyridine and related fused heterocyclic systems indicates their potential to interact with a range of biological targets, such as enzymes and receptors, paving the way for investigations in oncology and other therapeutic areas . This compound is for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C15H10Cl2N2O

Molecular Weight

305.2 g/mol

IUPAC Name

2-chloro-4-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C15H10Cl2N2O/c16-10-3-1-9(2-4-10)14-11(7-18)15(17)19-13-5-6-20-8-12(13)14/h1-4H,5-6,8H2

InChI Key

AQXRMNDTJFQFLI-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1N=C(C(=C2C3=CC=C(C=C3)Cl)C#N)Cl

Origin of Product

United States

Preparation Methods

Reaction Overview

The most widely reported method involves the chlorination of 2-hydroxy-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile using phosphoryl chloride (POCl₃). This approach is favored for its high efficiency and scalability.

Reaction Conditions

  • Starting Material : 2-Oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile (2.50 g, 14.4 mmol).

  • Reagent : Phosphoryl chloride (20 mL).

  • Temperature : Reflux (≈110°C).

  • Duration : 4 hours.

  • Workup : Neutralization with saturated aqueous NaHCO₃, extraction with chloroform, and purification via silica gel chromatography (hexane:ethyl acetate = 50:50).

Yield and Characterization

  • Yield : 66% (1.85 g).

  • Purity : >95% (confirmed by ¹H NMR).

  • Key Spectral Data :

    • ¹H NMR (CDCl₃, δ ppm): 3.07 (t, J = 5.8 Hz, 2H), 4.07 (t, J = 5.8 Hz, 2H), 4.75–4.76 (m, 2H), 7.63 (s, 1H).

Mechanistic Insights

Phosphoryl chloride acts as both a chlorinating agent and a Lewis acid, facilitating the substitution of the hydroxyl group with chlorine. The reaction proceeds via a two-step mechanism:

  • Activation : Coordination of POCl₃ to the carbonyl oxygen, increasing electrophilicity.

  • Nucleophilic Substitution : Displacement of the hydroxyl group by chloride.

Multi-Component Cyclization Strategies

Cu(OAc)₂-Catalyzed Synthesis

A novel approach employs copper(II) acetate [Cu(OAc)₂] to catalyze the one-pot condensation of aldehydes, ketones, malononitrile, and ammonium acetate. While originally developed for 2-amino-3-cyanopyridines, this method has been adapted for pyrano[4,3-b]pyridine derivatives.

Reaction Parameters

  • Catalyst : Cu(OAc)₂ (0.1 g).

  • Solvent : Ethanol (3 mL).

  • Temperature : Reflux (78°C).

  • Time : 30–60 minutes.

  • Substrates :

    • Aldehyde: 4-chlorobenzaldehyde.

    • Ketone: Cyclic enol ether (e.g., dihydropyranone).

    • Malononitrile: 1.0 equivalent.

Advantages and Limitations

  • Yield : 45–70% (lower than POCl₃ method).

  • Benefits :

    • Avoids toxic chlorinating agents.

    • Single-step synthesis reduces purification steps.

  • Drawbacks :

    • Limited substrate scope for ortho-substituted aldehydes.

DABCO-Catalyzed Annulation

Three-Component Reaction

DABCO (1,4-diazabicyclo[2.2.2]octane) has been utilized in the synthesis of structurally related pyrano[2,3-c]pyrazoles, offering insights into alternative annulation pathways.

Protocol Adaptation

  • Catalyst : DABCO (10 mol%).

  • Substrates :

    • 4-Chlorophenylacetonitrile.

    • Cyclic ketone (e.g., cyclohexanone).

    • Aldehyde: 4-chlorobenzaldehyde.

  • Solvent : Ethanol.

  • Time : 2–4 hours.

Key Observations

  • Yield : 55–75%.

  • Stereochemical Control : The bicyclic system forms with high regioselectivity due to DABCO’s ability to stabilize transition states.

Comparative Analysis of Methods

MethodCatalyst/ReagentYield (%)Purity (%)Key AdvantagesLimitations
Phosphoryl ChloridePOCl₃66>95High efficiency, scalableToxic reagent, requires neutralization
Cu(OAc)₂ CatalysisCu(OAc)₂45–7090–95Eco-friendly, one-pot synthesisModerate yields for bulky substrates
DABCO AnnulationDABCO55–7585–90Mild conditions, high regioselectivityLimited literature for target compound

Optimization Strategies

Solvent Effects

  • Polar Aprotic Solvents : DMF or DMSO increases reaction rate but complicates purification.

  • Ethanol : Balances reactivity and environmental safety.

Temperature Modulation

  • Reflux vs. Room Temperature : Higher temperatures (reflux) favor faster kinetics but risk side reactions (e.g., decomposition of malononitrile).

Catalyst Loading

  • Cu(OAc)₂ : 10–15 mol% optimizes yield without precipitating copper byproducts .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized forms of the compound.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its bioactive properties:

  • Anticancer Activity : Research indicates that similar compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit key signaling pathways involved in tumor growth, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways. This suggests that 2-Chloro-4-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile may have potential as an anticancer agent .
  • Biological Activity : Compounds with similar structures have demonstrated a range of biological activities, including anti-inflammatory and antimicrobial effects. The specific substitution patterns in this compound may influence its interaction with biological macromolecules .

Synthetic Chemistry

The compound serves as a versatile precursor for the synthesis of novel heterocyclic compounds:

  • Synthesis Pathways : Various synthetic routes have been developed to obtain this compound from simpler precursors. These methods often involve multi-step reactions that leverage its unique chemical properties to create more complex structures .
Synthesis MethodDescription
Multi-step synthesisInvolves reactions starting from simpler heterocycles or aromatic compounds to form the target pyrano[4,3-b]pyridine structure.
Reactions with electrophilesThe chloro and cyano groups allow for nucleophilic substitution reactions, facilitating the introduction of various functional groups.

Material Science

Due to its unique chemical structure, the compound may have applications in the development of advanced materials:

  • Polymer Chemistry : The reactivity of the chloro and cyano groups can be exploited to create polymers with specific properties for use in coatings, adhesives, or electronic materials.

Case Study 1: Anticancer Efficacy

A study focused on evaluating the anticancer properties of derivatives similar to this compound demonstrated significant antiproliferative activity against human cancer cell lines. The study reported a GI50 (the concentration required to inhibit cell growth by 50%) ranging from 22 to 33 nM against several NCI cancer cell lines .

Case Study 2: Combination Therapy

Research has indicated that combining this compound with traditional chemotherapeutics enhances treatment efficacy in cancer therapy. Synergistic effects were observed when used alongside established drugs, suggesting a potential for improved therapeutic strategies .

Mechanism of Action

The exact mechanism of action for 2-Chloro-4-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic core and functional groups. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s dual chloro substitution enhances its electrophilicity compared to analogs with single halogen atoms (e.g., 4-CP.P) .
  • Cyano groups are conserved across analogs, contributing to hydrogen-bonding interactions in biological targets .
  • Ring modifications, such as pyrimidine () or thieno-pyridine fusion (), alter electronic density and binding affinities .

Key Findings :

  • Structural flexibility : Dimethyl or phenethyl substituents () improve metabolic stability but may reduce target specificity .

Biological Activity

2-Chloro-4-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural characteristics, including a pyrano[4,3-b]pyridine core and various substituents, suggest diverse biological activities. This article reviews its biological activity based on existing research, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The compound's molecular formula is C15H10Cl2N2OC_{15}H_{10}Cl_2N_2O with a molecular weight of approximately 300.74 g/mol. The presence of chloro and cyano groups enhances its reactivity and potential interactions with biological targets.

Property Value
Molecular FormulaC₁₅H₁₀Cl₂N₂O
Molecular Weight300.74 g/mol
Key Functional GroupsChloro, Cyano

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. In vitro studies have shown that these compounds can inhibit the growth of various pathogens.

  • Minimum Inhibitory Concentration (MIC) : Some derivatives reported MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition : The compounds demonstrated strong antibiofilm activity, outperforming standard antibiotics like Ciprofloxacin in reducing biofilm formation .

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. The structural features imply potential interactions with cancer-related targets.

  • Mechanism of Action : It is believed to modulate the activity of enzymes or receptors involved in cancer cell proliferation .
  • Cell Line Studies : Compounds structurally related to this pyrano[4,3-b]pyridine have shown promising results in inhibiting cellular proliferation in various human tumor cell lines .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes relevant in disease processes.

  • DNA Gyrase and DHFR Inhibition : Some derivatives demonstrated IC50 values ranging from 0.52 to 31.64 µM for DNA gyrase and dihydrofolate reductase (DHFR) inhibition .
  • Acetylcholinesterase Inhibition : Related compounds have shown strong inhibitory activity against acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases .

Case Studies

  • Antimicrobial Evaluation : A study evaluated various derivatives' antimicrobial activities against multiple bacterial strains, demonstrating significant efficacy and low toxicity profiles compared to established antibiotics .
  • Anticancer Properties : Research on similar compounds indicated selective inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This suggests that the target compound may also affect similar pathways .

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-4-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile?

  • Methodological Answer : The synthesis typically involves multi-step condensation and cyclization reactions . Key steps include:

Starting Materials : 4-Chlorophenyl derivatives and cyanoacetates are common precursors (e.g., ).

Cyclization : Use of NaOH in dichloromethane (DCM) for base-mediated cyclization (similar to ).

Chlorination : Introduction of chlorine via POCl₃ or other chlorinating agents.

Purification : Column chromatography or recrystallization to isolate the target compound ().

  • Table 1 : Example Reaction Conditions
StepReagents/ConditionsYieldReference
CyclizationNaOH, DCM, 0–5°C60–75%
ChlorinationPOCl₃, reflux80–90%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, ).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 358.05, ).
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks ().
  • Table 2 : Key Spectral Data
TechniqueKey Peaks/ParametersPurposeReference
¹H NMRδ 4.2–4.5 (pyran OCH₂)Cyclic ether confirmation
X-rayC-Cl bond length: 1.73 ÅStructural validation

Q. How can the purity of this compound be assessed during synthesis?

  • Methodological Answer :
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates (e.g., hexane:EtOAc 7:3, ).
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for pharmacological studies, ).
  • Elemental Analysis : Confirms C, H, N, Cl content within ±0.3% theoretical values ().

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data when determining hydrogen-bonding networks?

  • Methodological Answer :
  • Software Tools : Use SHELXL for refinement and PLATON for symmetry checks ().
  • Comparative Analysis : Cross-reference torsion angles (e.g., C3-C4-C18-C23 = −66.4°) with structurally analogous compounds ().
  • Validation : Submit data to the Cambridge Crystallographic Data Centre (CCDC) for peer review ().

Q. What strategies optimize reaction yields in multi-step syntheses of this compound?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency ().
  • Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) to accelerate chlorination ().
  • Table 3 : Yield Optimization Parameters
ParameterOptimal RangeImpact on YieldReference
Temperature0–5°C (cyclization)+15%
Reaction Time12–16 hrs (chlorination)+10%

Q. How to analyze the compound’s binding affinity with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD values, ).
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for interactions ().
  • Molecular Docking : Uses software (e.g., AutoDock) to predict binding poses ().

Q. What are the challenges in confirming stereochemical configurations using X-ray diffraction?

  • Methodological Answer :
  • Twinning and Disorder : Refine using OLEX2 to model disordered atoms ().
  • Anisotropic Effects : Apply SHELXL’s ADPs (anisotropic displacement parameters) for accurate bond lengths ().
  • Validation Metrics : Check R-factor (<0.05) and CCDC-deposited data ().

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